molecular formula C13H11ClFNO2S B10964653 2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10964653
M. Wt: 299.75 g/mol
InChI Key: NAXPXMVACXADFF-UHFFFAOYSA-N
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Description

2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11ClFNO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition affects various physiological processes, including pH regulation and fluid secretion .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(15)8-12(9)16-19(17,18)13-5-3-2-4-11(13)14/h2-8,16H,1H3

InChI Key

NAXPXMVACXADFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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